molecular formula C11H9BrN2S B215156 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine

3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine

Katalognummer B215156
Molekulargewicht: 281.17 g/mol
InChI-Schlüssel: UBSRPLWRJSNQMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic organic compound with a molecular formula of C10H8BrNS and a molecular weight of 261.15 g/mol.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins in the body, thereby altering various biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine may have various biochemical and physiological effects on the body. For instance, it has been shown to have anti-inflammatory properties and may also exhibit antioxidant activity. Additionally, it may have effects on various signaling pathways in the body, which could potentially lead to the development of new therapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine in lab experiments is its high purity and stability. This makes it an ideal compound for various analytical and research applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Zukünftige Richtungen

There are several future directions for research on 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine. One potential direction is the development of new drug candidates based on this compound. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there may be opportunities to explore the use of this compound in combination with other compounds for enhanced therapeutic effects.

Synthesemethoden

The synthesis of 3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-2-pyridinethiol with 2,3-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being explored for its potential as a drug candidate for the treatment of various diseases.

Eigenschaften

Produktname

3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine

Molekularformel

C11H9BrN2S

Molekulargewicht

281.17 g/mol

IUPAC-Name

2-(3-bromopyridin-2-yl)sulfanyl-3-methylpyridine

InChI

InChI=1S/C11H9BrN2S/c1-8-4-2-6-13-10(8)15-11-9(12)5-3-7-14-11/h2-7H,1H3

InChI-Schlüssel

UBSRPLWRJSNQMF-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SC2=C(C=CC=N2)Br

Kanonische SMILES

CC1=C(N=CC=C1)SC2=C(C=CC=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.